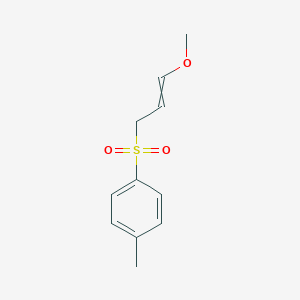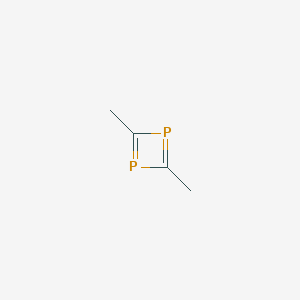
2,4-Dimethyl-1,3-diphosphete
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-1,3-diphosphete is a unique organophosphorus compound characterized by its distinct molecular structureIts molecular formula is C4H8P2, and it is known for its reactivity and versatility in chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,3-diphosphete typically involves the reaction of appropriate phosphorus precursors under controlled conditions. One common method includes the cyclization of 1,3-diphosphabutadiene derivatives. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 2,4-Dimethyl-1,3-diphosphete undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and organometallic reagents can be employed.
Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and other organophosphorus derivatives .
科学的研究の応用
2,4-Dimethyl-1,3-diphosphete has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dimethyl-1,3-diphosphete involves its interaction with various molecular targets. It can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The pathways involved often include the formation of reactive intermediates that facilitate the desired chemical transformations .
類似化合物との比較
2,4-Disubstituted Thiazoles: These compounds share similar structural features and reactivity patterns.
2,4-Dimethyl-1,3-dioxolane: Another compound with comparable chemical properties.
2,4-Dimethyl-1,3-dioxane: Known for its similar reactivity in substitution and oxidation reactions
Uniqueness: What sets 2,4-Dimethyl-1,3-diphosphete apart is its dual phosphorus atoms, which confer unique reactivity and the ability to form diverse organophosphorus compounds. This makes it a valuable compound in both academic research and industrial applications .
特性
CAS番号 |
141987-56-6 |
|---|---|
分子式 |
C4H6P2 |
分子量 |
116.04 g/mol |
IUPAC名 |
2,4-dimethyl-1,3-diphosphete |
InChI |
InChI=1S/C4H6P2/c1-3-5-4(2)6-3/h1-2H3 |
InChIキー |
LITDBUOMWQOOGA-UHFFFAOYSA-N |
正規SMILES |
CC1=PC(=P1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
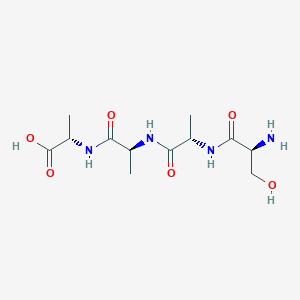
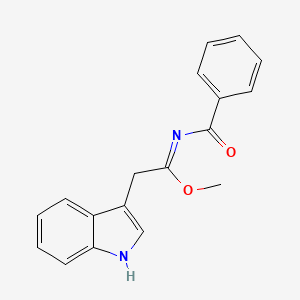
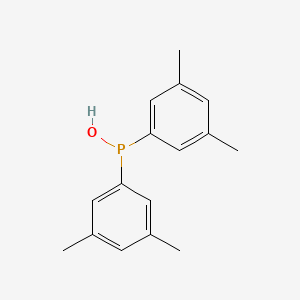
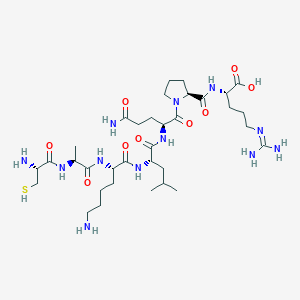
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
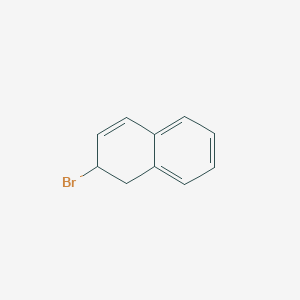
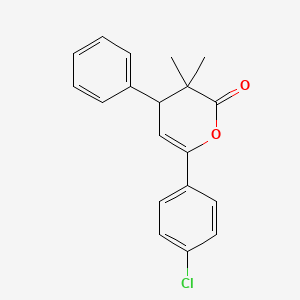
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)

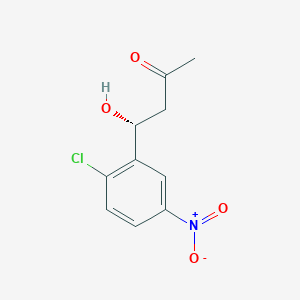
-](/img/structure/B12537098.png)
